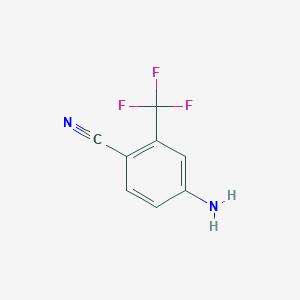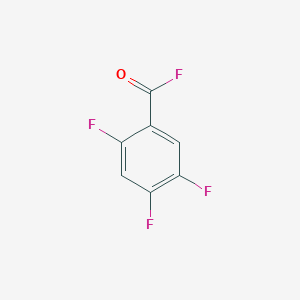
3-Epicorosolic acid
Overview
Description
3-Epicorosolic acid is a triterpenoid compound that can be isolated from various plant sources, including Eriobotrya japonica and Perilla frutescens . It is known for its significant biological activities, including anti-inflammatory, antitumor, and antidiabetic effects . The compound’s molecular formula is C30H48O4, and it has a molecular weight of 472.7 g/mol .
Mechanism of Action
Target of Action
3-Epicorosolic acid, also known as Pygenic Acid A, primarily targets Cathepsin L , a lysosomal cysteine protease . Cathepsin L plays a crucial role in cellular protein turnover and homeostasis .
Mode of Action
This compound acts as a competitive inhibitor of Cathepsin L . It binds to the active site of the enzyme, preventing substrate interaction and thus inhibiting the enzyme’s activity . The IC50 and Ki values are 6.5 and 19.5 μM respectively, indicating a strong binding affinity .
Biochemical Pathways
The inhibition of Cathepsin L by this compound impacts various biochemical pathways. For instance, it can lead to the downregulation of pro-survival proteins, including cIAP1, cIAP2, and survivin . This can trigger apoptosis, a form of programmed cell death .
Result of Action
The inhibition of Cathepsin L by this compound can induce apoptosis and sensitize certain cancer cells to anoikis, a form of programmed cell death that occurs in anchorage-dependent cells when they detach from the surrounding extracellular matrix . This has been observed in metastatic triple-negative breast cancer cell lines .
Biochemical Analysis
Biochemical Properties
3-Epicorosolic acid acts as a competitive inhibitor of cathepsin L, an enzyme involved in protein catabolism . The IC50 and Ki values for this interaction are 6.5 and 19.5 μM, respectively . This suggests that this compound may play a role in regulating protein degradation within cells.
Cellular Effects
Research indicates that this compound may have significant effects on cellular processes. For instance, it has been found to exhibit potent alpha-glucosidase and PTP1B inhibitory activities, which could influence cellular metabolism . Additionally, it has been shown to sensitize metastatic breast cancer cells to anoikis, a form of programmed cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. As mentioned earlier, it acts as a competitive inhibitor of cathepsin L . This suggests that it may bind to the active site of this enzyme, preventing it from interacting with its usual substrates and thereby altering its activity.
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not well-defined. Given its role as a competitive inhibitor of cathepsin L , it may be involved in pathways related to protein catabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Epicorosolic acid can be synthesized through the oxidation of corosolic acid. The process involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction typically requires a solvent like dichloromethane and is carried out at room temperature.
Industrial Production Methods: Industrial production of this compound involves the extraction from plant sources such as Eriobotrya japonica and Perilla frutescens. The leaves of these plants are subjected to ethanol extraction, followed by purification using chromatographic techniques . The yield and purity of the compound can be optimized by adjusting the extraction parameters and purification methods.
Chemical Reactions Analysis
Types of Reactions: 3-Epicorosolic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit enhanced biological activities.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: The hydroxyl groups in this compound can undergo substitution reactions to form esters and ethers.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Acid chlorides and alkyl halides are used for esterification and etherification reactions, respectively.
Major Products:
Oxidation: Oxidized derivatives with potential enhanced biological activities.
Reduction: Corresponding alcohols.
Substitution: Esters and ethers with modified properties.
Scientific Research Applications
3-Epicorosolic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
- Ursolic Acid
- Corosolic Acid
- Pomolic Acid
- Tormentic Acid
- Hyptadienic Acid
- Oleanolic Acid
- Augustic Acid
- 3-Epimaslinic Acid
Properties
IUPAC Name |
(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,11R,12aR,14bS)-10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-17-10-13-30(25(33)34)15-14-28(6)19(23(30)18(17)2)8-9-22-27(5)16-20(31)24(32)26(3,4)21(27)11-12-29(22,28)7/h8,17-18,20-24,31-32H,9-16H2,1-7H3,(H,33,34)/t17-,18+,20-,21+,22-,23+,24-,27+,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGSQOYIOKBQOW-RFMFWNHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@H](C5(C)C)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological activities of 3-epicorosolic acid?
A1: this compound, also known as pygenic acid A, has demonstrated several promising biological activities in preclinical studies. These include:
- Anti-diabetic activity: this compound exhibits potent inhibitory activity against α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), key enzymes involved in carbohydrate metabolism and insulin signaling. []
- Anti-tumor activity: Studies have shown that this compound can sensitize metastatic breast cancer cells to anoikis, a type of cell death triggered by detachment from the extracellular matrix. This sensitization to anoikis was linked to the downregulation of pro-survival proteins and inhibition of metastasis in a mouse model. []
- Anti-inflammatory and anti-allergy activity: Research indicates that this compound exhibits anti-inflammatory effects by inhibiting TPA-induced inflammation in mice. Additionally, it has shown significant activity against β-hexosaminidase release, suggesting potential anti-allergy properties. [, ]
Q2: What is the mechanism of action of this compound against α-glucosidase and PTP1B?
A2: Kinetic studies reveal distinct mechanisms of inhibition for each enzyme:
- α-glucosidase: this compound acts as an uncompetitive inhibitor of α-glucosidase. [] This suggests that it binds to the enzyme-substrate complex, preventing the formation of products and slowing down the breakdown of carbohydrates.
- PTP1B: this compound demonstrates mixed-type inhibition against PTP1B. [] This indicates that it can bind to both the free enzyme and the enzyme-substrate complex, interfering with the enzyme's ability to dephosphorylate target proteins involved in insulin signaling.
Q3: What structural features of this compound are important for its biological activity?
A3: While specific structure-activity relationship (SAR) studies focusing on this compound are limited in the provided research, broader studies on triterpenoids suggest that modifications to the ursane-type structure can significantly impact activity. [, ] Further research is needed to delineate the precise structural elements of this compound responsible for its diverse biological effects.
Q4: Are there any known sources of this compound in nature?
A4: Yes, this compound has been isolated and identified from several plant sources, including:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B20422.png)


![(S,S)-2,8-Diazabicyclo[4,3,0]nonane](/img/structure/B20426.png)






